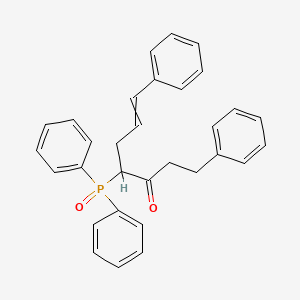
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group and a hept-6-en-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with an appropriate hept-6-en-3-one derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a fluorescent probe in biological imaging due to its photophysical properties
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic transformations.
Diphenylphosphine oxide: Commonly used in the synthesis of phosphine ligands and as a precursor in various chemical reactions.
Triphenylphosphine oxide: Widely used in organic synthesis and as a byproduct in many reactions involving triphenylphosphine.
Uniqueness
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one is unique due to its specific structural features, which confer distinct reactivity and applications.
Propiedades
Número CAS |
821770-36-9 |
|---|---|
Fórmula molecular |
C31H29O2P |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
4-diphenylphosphoryl-1,7-diphenylhept-6-en-3-one |
InChI |
InChI=1S/C31H29O2P/c32-30(25-24-27-16-7-2-8-17-27)31(23-13-18-26-14-5-1-6-15-26)34(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-22,31H,23-25H2 |
Clave InChI |
KMVCFPCKLJZKDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C(CC=CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


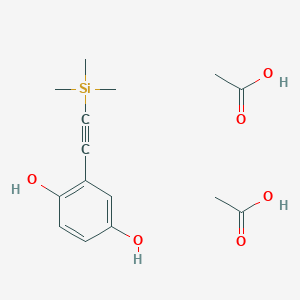

![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)
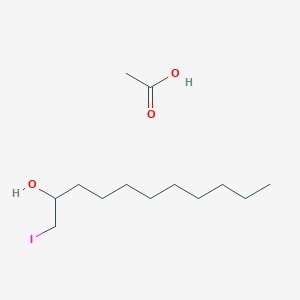
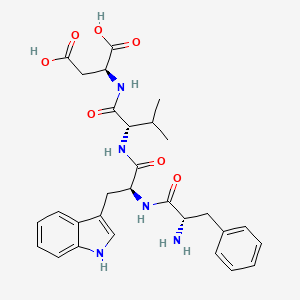
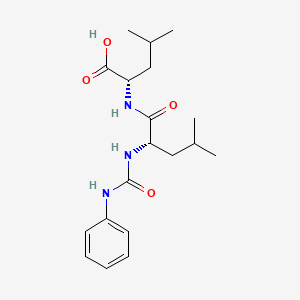
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

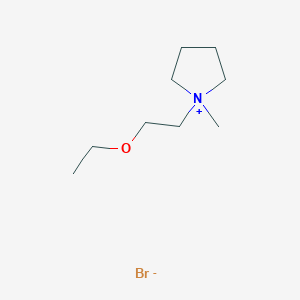

methanone](/img/structure/B14210364.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
